4-(2,5-Difluorophenyl)morpholine
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Overview
Description
4-(2,5-Difluorophenyl)morpholine is an organic compound that belongs to the class of morpholines It consists of a morpholine ring substituted with a 2,5-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Difluorophenyl)morpholine typically involves the reaction of 2,5-difluoroaniline with epichlorohydrin to form an intermediate, which is then reacted with morpholine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Difluorophenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding phenolic compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylmorpholine derivatives.
Scientific Research Applications
4-(2,5-Difluorophenyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,5-Difluorophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the phenyl ring can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Difluorophenyl)morpholine
- 4-(3,4-Difluorophenyl)morpholine
- 4-(2,6-Difluorophenyl)morpholine
Uniqueness
4-(2,5-Difluorophenyl)morpholine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positioning can result in different pharmacokinetic and pharmacodynamic properties compared to other difluorophenylmorpholine derivatives.
Properties
Molecular Formula |
C10H11F2NO |
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Molecular Weight |
199.20 g/mol |
IUPAC Name |
4-(2,5-difluorophenyl)morpholine |
InChI |
InChI=1S/C10H11F2NO/c11-8-1-2-9(12)10(7-8)13-3-5-14-6-4-13/h1-2,7H,3-6H2 |
InChI Key |
JDVGRWASAQHWEC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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